molecular formula C23H25N3O3S B10993893 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10993893
M. Wt: 423.5 g/mol
InChI Key: USTOPDIOJNPSCX-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a benzazepine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps. The benzazepine ring can be synthesized through cyclization reactions involving N-acyl-N-ethylaniline derivatives under Friedel-Crafts conditions . The indole moiety can be introduced via electrophilic substitution reactions on a preformed benzene ring .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzazepine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzazepine and indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of diseases such as cancer and neurological disorders.

Industry: In industry, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzazepine ring can interact with enzymes and receptors, modulating their activity. The indole moiety can bind to DNA and proteins, affecting their function. These interactions can lead to changes in cellular pathways and processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

    1-benzazepines: These compounds share the benzazepine ring but lack the indole moiety.

    Indole derivatives: These compounds contain the indole moiety but differ in the attached functional groups.

Uniqueness: The uniqueness of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide lies in its combination of the benzazepine and indole structures. This dual functionality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to its individual components .

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O3S/c1-29-17-7-8-20-18(12-17)16(13-25-20)10-11-24-22(27)14-30-21-9-6-15-4-2-3-5-19(15)26-23(21)28/h2-5,7-8,12-13,21,25H,6,9-11,14H2,1H3,(H,24,27)(H,26,28)

InChI Key

USTOPDIOJNPSCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CSC3CCC4=CC=CC=C4NC3=O

Origin of Product

United States

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